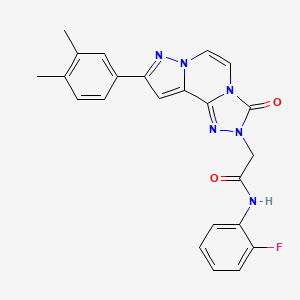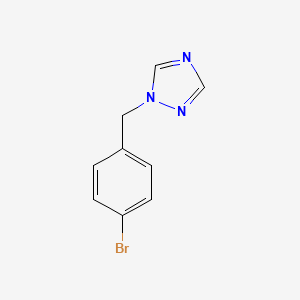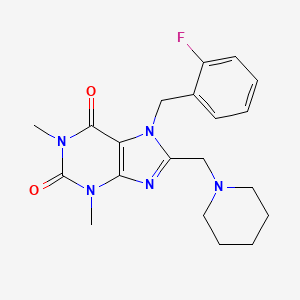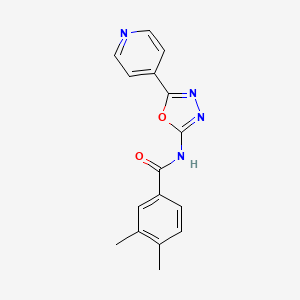
Methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
The mechanism of action of Methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate is not fully understood, but it has been shown to interact with different targets in cells and tissues. This compound has been shown to inhibit the activity of enzymes, such as DNA topoisomerases, which are involved in DNA replication and repair. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In addition, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects, depending on the target and the concentration used. This compound has been shown to induce DNA damage and oxidative stress in cells, which can lead to cell death. This compound has also been shown to modulate the expression of different genes, including those involved in cell cycle regulation, apoptosis, and stress response. In addition, this compound has been shown to affect the activity of different signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
実験室実験の利点と制限
Methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. This compound can be synthesized using different methods, and it is stable under different conditions, making it suitable for storage and transportation. This compound is also soluble in different solvents, which allows for its use in different assays and experiments. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions for the research on Methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate, including the development of new derivatives with improved properties and the exploration of its potential applications in different fields. This compound can be modified to improve its solubility, bioavailability, and specificity towards different targets. In addition, this compound can be used as a lead compound for the development of new drugs, such as anticancer agents and radioprotective agents. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different fields.
Conclusion:
This compound is a fluorinated pyrrolidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. This compound has shown promising results in different assays and experiments, making it a promising lead compound for the development of new drugs and the exploration of its potential applications in different fields.
合成法
Methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate can be synthesized using different methods, including the reaction of 4-hydroxy-1-pyrrolidinecarboxylic acid with 3,3,3-trifluoro-2-hydroxypropyl bromide in the presence of a base, such as potassium carbonate. The reaction leads to the formation of this compound, which can be purified using column chromatography. Other methods involve the use of different starting materials and reagents, such as 4-hydroxy-1-pyrrolidinecarboxylic acid methyl ester and 2,2,2-trifluoroethyl chloroformate.
科学的研究の応用
Methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. It has been shown to have anticancer, antiviral, and antifungal activities, making it a promising lead compound for the development of new drugs. This compound has also been studied for its potential as a radioprotective agent, as it has been shown to reduce the damage caused by ionizing radiation in cells and tissues. In addition, this compound has been used as a building block for the synthesis of other fluorinated compounds, which have diverse applications in different fields.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, fumes, mist, spray, vapors, and ensuring adequate ventilation .
特性
IUPAC Name |
methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO4/c1-17-8(16)6-2-5(14)3-13(6)4-7(15)9(10,11)12/h5-7,14-15H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCMVPOHBJFJAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1CC(C(F)(F)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2-chlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2949502.png)
![2-(4-chlorophenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B2949503.png)
![2-chloro-6-fluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2949504.png)
![2-[(4-Chlorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2949505.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B2949508.png)



![8-(4-benzylpiperidin-1-yl)-7-(2-{[8-(4-benzylpiperidin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2949517.png)
![5-nitro-N-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2949518.png)

